molecular formula C12H22N2O4 B15305494 N-Boc-(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide

N-Boc-(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide

Cat. No.: B15305494
M. Wt: 258.31 g/mol
InChI Key: UYDCRNHLCFHHFR-DTWKUNHWSA-N
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Description

Tert-butyl (2R,4S)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl group, a dimethylcarbamoyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,4S)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.

    Addition of the Dimethylcarbamoyl Group: The dimethylcarbamoyl group can be added through a carbamoylation reaction, typically using dimethylcarbamoyl chloride in the presence of a base.

    Attachment of the Tert-butyl Group: The tert-butyl group can be introduced via a tert-butylation reaction, often using tert-butyl chloride and a strong base.

Industrial Production Methods

In an industrial setting, the production of tert-butyl (2R,4S)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for efficient mixing and temperature control, as well as advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,4S)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl groups using alkyl halides and a strong base.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a strong base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of a new alkyl-substituted pyrrolidine derivative.

Scientific Research Applications

Tert-butyl (2R,4S)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2R,4S)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2R,4S)-2-(methylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate
  • Tert-butyl (2R,4S)-2-(ethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate
  • Tert-butyl (2R,4S)-2-(propylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (2R,4S)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the dimethylcarbamoyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

tert-butyl (2R,4S)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-8(15)6-9(14)10(16)13(4)5/h8-9,15H,6-7H2,1-5H3/t8-,9+/m0/s1

InChI Key

UYDCRNHLCFHHFR-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)N(C)C)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)N(C)C)O

Origin of Product

United States

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